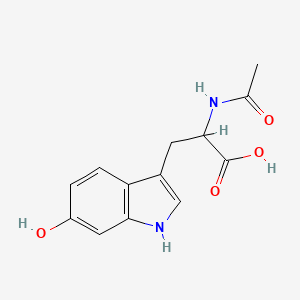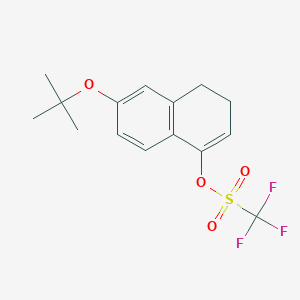
Diethyl (6-methyl-2-pyridyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (6-methyl-2-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 6-methyl-2-pyridyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (6-methyl-2-pyridyl)phosphonate typically involves the reaction of sodium diethylphosphite with N-methoxypyridinium methosulfate in an inert solvent at low temperatures (between -15°C to -5°C). This reaction yields this compound with a yield of approximately 69% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (6-methyl-2-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Diethyl (6-methyl-2-pyridyl)phosphonate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological systems.
Mecanismo De Acción
The mechanism of action of diethyl (6-methyl-2-pyridyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal ions for their activity. The compound can also participate in various biochemical pathways, affecting cellular processes .
Comparación Con Compuestos Similares
- Diethyl (2-pyridyl)phosphonate
- Diethyl (4-methyl-2-pyridyl)phosphonate
- Diethyl (2-pyridyl)phosphonic acid
Comparison: Diethyl (6-methyl-2-pyridyl)phosphonate is unique due to the presence of the 6-methyl group, which can influence its reactivity and binding properties compared to other pyridyl phosphonates. This structural difference can lead to variations in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C10H16NO3P |
|---|---|
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-6-methylpyridine |
InChI |
InChI=1S/C10H16NO3P/c1-4-13-15(12,14-5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3 |
Clave InChI |
ZBYNXGJVSZXAMP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC(=N1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)

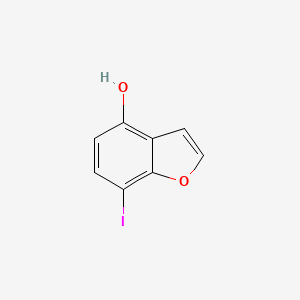
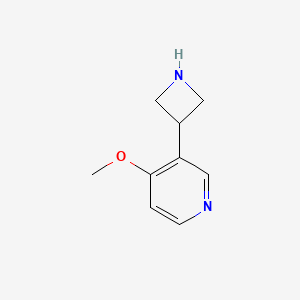

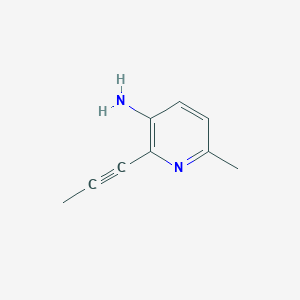
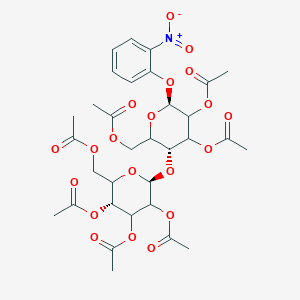
![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)
![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)
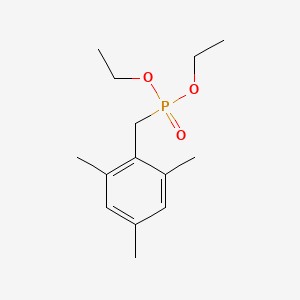
![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)
